![molecular formula C5H11NO2 B1267432 Pentanamide, 5-hydroxy- CAS No. 29686-12-2](/img/structure/B1267432.png)
Pentanamide, 5-hydroxy-
Overview
Description
Pentanamide, 5-hydroxy- is a chemical compound with the formula C5H11NO2 and a molecular weight of 117.1463 . It is also known by other names such as Valeramide, 5-hydroxy-; δ-Hydroxyvaleramide .
Molecular Structure Analysis
The molecular structure of Pentanamide, 5-hydroxy- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c6-5(8)3-1-2-4-7/h7H,1-4H2,(H2,6,8) .Scientific Research Applications
Synthesis of Primary and Secondary Amides
5-Hydroxypentanamide can be used in the synthesis of primary and secondary amides . This process involves a direct amidation of esters with sodium amidoboranes . The reaction is rapid, chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .
Biomolecule-Ligand Complex Studies
The compound can be used in the study of biomolecule-ligand complexes . This involves the use of the Automated Topology Builder (ATB) and Repository, which is intended to facilitate the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .
Free Energy Calculations
5-Hydroxypentanamide can be used in free energy calculations . These calculations are crucial in understanding the thermodynamics of biochemical reactions and the conformational changes of biomolecules .
Structure-Based Drug Design
The compound can be used in structure-based drug design . This involves the use of 3D structures of biological targets in the design of new drugs .
Refinement of X-Ray Crystal Complexes
5-Hydroxypentanamide can be used in the refinement of X-ray crystal complexes . This involves the use of X-ray crystallography data to refine the 3D structures of biological macromolecules .
Scientific Research Supplies
5-Hydroxypentanamide is available as a product for scientific research . It can be used in various laboratory experiments and procedures .
properties
IUPAC Name |
5-hydroxypentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5(8)3-1-2-4-7/h7H,1-4H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOWQFWKDDJSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317028 | |
Record name | Pentanamide, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanamide, 5-hydroxy- | |
CAS RN |
29686-12-2 | |
Record name | Pentanamide, 5-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanamide, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxypentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYPENTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62Z3TLQ3UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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